An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol
An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative anesthetic phencyclidine (PCP). As a biologically active compound, PPC exists as cis and trans stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of PPC, with a focus on experimental methodologies and data interpretation for research and drug development applications.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₅NO | PubChem[1][2] |
| Molar Mass | 259.4 g/mol | PubChem[1][2] |
| IUPAC Name | 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol | PubChem[1][2] |
| CAS Number | 60756-83-4 | PubChem[1][2] |
| Synonyms | PPC, 4-Phenyl-4-piperidinocyclohexanol, 1-(1-Phenyl-4-hydroxycyclohexyl)piperidine | PubChem[1][2] |
| XLogP3 | 2.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
Synthesis and Isomer Separation
The synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol can be achieved through the hydroxylation of phencyclidine or via synthetic routes utilized for analogous hydroxylated PCP derivatives. A plausible synthetic approach is outlined below.
Experimental Protocol: Synthesis
Objective: To synthesize 4-Phenyl-4-(1-piperidinyl)cyclohexanol from a suitable precursor.
Materials:
-
1-Phenylcyclohexene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Epoxidation: Dissolve 1-phenylcyclohexene in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Nucleophilic Opening: Concentrate the organic layer under reduced pressure to obtain the crude epoxide. Dissolve the crude epoxide in a suitable solvent and add piperidine. Heat the reaction mixture to facilitate the nucleophilic opening of the epoxide ring.
-
Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform an appropriate work-up. Purify the crude product by silica gel column chromatography to yield 4-Phenyl-4-(1-piperidinyl)cyclohexanol as a mixture of cis and trans isomers.
Experimental Protocol: Isomer Separation by Thin Layer Chromatography (TLC)
The separation of the cis and trans isomers of PPC is crucial for evaluating their individual biological activities.[3]
Objective: To separate the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol using TLC.
Materials:
-
Mixture of cis and trans PPC
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or methanol)
-
Visualizing agent (e.g., iodine vapor or a potassium permanganate (B83412) stain)
-
TLC developing chamber
Procedure:
-
Spotting: Dissolve a small amount of the PPC isomer mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to ascend the plate until it is near the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots using a suitable method, such as exposure to iodine vapor or dipping in a potassium permanganate solution. The two isomers should appear as distinct spots with different Rf values.
-
Preparative TLC (Optional): For isolation of individual isomers, preparative TLC can be performed using thicker silica gel plates and a larger amount of the mixture. After development, the separated bands corresponding to each isomer can be scraped from the plate and the compound extracted from the silica gel with a polar solvent.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of the cis and trans isomers of PPC.[3] While specific spectral data from the primary literature is limited, the expected chemical shifts can be inferred based on the structure.
Expected ¹H NMR Features:
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm). The chemical shifts and coupling constants of the proton at C1 (bearing the hydroxyl group) will be diagnostic for the cis and trans isomers due to different spatial orientations of the hydroxyl group.
-
Piperidine Protons: Multiplets in the aliphatic region, typically between δ 2.0-3.0 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Features:
-
Aromatic Carbons: Signals in the range of δ 125-150 ppm.
-
Quaternary Carbon (C4): A signal around δ 70-80 ppm.
-
Carbinol Carbon (C1): A signal around δ 65-75 ppm, with the chemical shift differing between the cis and trans isomers.
-
Cyclohexane and Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PPC.
Expected MS Features:
-
Molecular Ion (M⁺): A peak at m/z 259, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of arylcyclohexylamines is complex. Common fragmentation pathways may involve the loss of the piperidine ring, the phenyl group, or water from the molecular ion. The relative intensities of the fragment ions may differ between the cis and trans isomers.
Pharmacological and Toxicological Properties
PPC, as a metabolite of PCP, exhibits significant biological activity.
Pharmacodynamics
The pharmacological effects of PPC are primarily attributed to its interaction with central nervous system targets.
Table of Pharmacological Activities:
| Activity | Isomer(s) | Effect | Reference |
| Locomotor Activity | trans | Dose-dependent increase in locomotor activity and rearing in mice. | [4] |
| Ataxia | cis and trans | The trans isomer is slightly more active than the cis isomer in producing ataxia in the mouse rotarod assay. | [3] |
| Seizure Activity | cis and trans | Both isomers can produce seizure activity at doses required to produce maximal ataxia. | [3] |
| Dopamine Uptake Inhibition | trans | Inhibits [³H]dopamine uptake in rat striatal synaptosomes to a similar extent as PCP. | [3] |
| NMDA Receptor Binding | trans | Inhibits [³H]TCP binding to rat cortical membranes with much less activity than PCP. | [3] |
Toxicology
High doses of both cis and trans isomers of PPC have been shown to cause lethality in mice, which is associated with seizure activity.[3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PPC
Based on the known mechanisms of its parent compound, phencyclidine, and the observed biological activities of PPC, a proposed signaling pathway is illustrated below. PPC likely modulates both glutamatergic and dopaminergic neurotransmission.
Experimental Workflow: Biological Evaluation
A typical workflow for the biological evaluation of PPC and its isomers is depicted below.
Experimental Protocols
Rotarod Assay for Motor Coordination in Mice
This protocol is adapted from standard procedures to assess the ataxic effects of PPC isomers.
Objective: To evaluate the effect of PPC isomers on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
Male ICR mice
-
PPC isomers (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)
-
Vehicle control solution
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to establish a baseline performance.
-
Dosing: Administer the PPC isomer or vehicle control via i.p. injection.
-
Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod for each mouse. A trial is typically ended if the mouse falls off or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Analysis: Compare the latency to fall for the PPC-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
4-Phenyl-4-(1-piperidinyl)cyclohexanol is a pharmacologically active metabolite of phencyclidine with distinct properties for its cis and trans isomers. This guide has provided a foundational understanding of its basic properties, synthesis, and biological effects, along with detailed experimental considerations. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways of each isomer, which will be critical for understanding their potential roles in the overall pharmacology and toxicology of phencyclidine and for the development of novel therapeutics targeting related pathways.
References
- 1. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-4-(1-piperidinyl)cyclohexanol | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the major metabolite of phencyclidine, the trans isomer of 4-phenyl-4-(1-piperidinyl)cyclohexanol, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
